N,N,N',N'-Tetrametil-1,3-propandiamina

Descripción general

Descripción

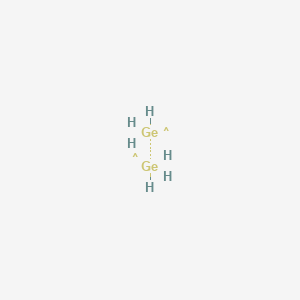

N,N,N’,N’-Tetramethyl-1,3-propanediamine is an acyclic tertiary amine with the chemical formula C7H18N2. It is a colorless to light yellow transparent liquid that is soluble in water and alcohol. This compound is commonly used as a catalyst in the production of polyurethane foam and as a curing agent for epoxy resins .

Aplicaciones Científicas De Investigación

N,N,N’,N’-Tetramethyl-1,3-propanediamine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

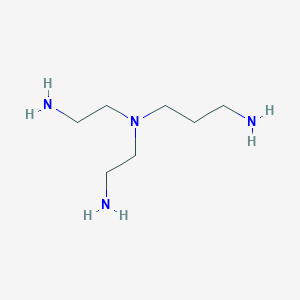

N,N,N’,N’-Tetramethyl-1,3-propanediamine, also known as 1,3-Bis(dimethylamino)propane, is an acyclic tertiary amine . It primarily targets the Baylis-Hillman reaction of cycloalkenones . It also acts as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species .

Mode of Action

This compound interacts with its targets by acting as a catalyst in the Baylis-Hillman reaction of cycloalkenones . It also serves as a ligand in the preparation of dinuclear μ-carbonato-dicopper (II) species .

Biochemical Pathways

The Baylis-Hillman reaction is a significant biochemical pathway affected by this compound . The downstream effects of this pathway include the production of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .

Pharmacokinetics

It is known that the compound is soluble in water and alcohol , which suggests it may have good bioavailability.

Result of Action

The primary result of the compound’s action is the catalysis of the Baylis-Hillman reaction of cycloalkenones . This leads to the production of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process . Additionally, it acts as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N,N’,N’-Tetramethyl-1,3-propanediamine. For instance, the compound should be stored in a dry, cool, and well-ventilated warehouse, isolated from air . These conditions help maintain the compound’s stability and efficacy.

Análisis Bioquímico

Biochemical Properties

N,N,N’,N’-Tetramethyl-1,3-propanediamine has been used in various biochemical reactions. For instance, it can act as a catalyst for the Baylis-Hillman reaction of cycloalkenones . It has also been used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process . Furthermore, it can serve as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

It is known to show the ability to absorb CO2 when dissolved in an aqueous solution

Métodos De Preparación

N,N,N’,N’-Tetramethyl-1,3-propanediamine is typically synthesized through the reaction of 1,3-propanediamine with methylating agents such as methyl bromide. The reaction conditions often involve the use of solvents like methanol or ethanol and require controlled temperatures to ensure the desired product yield . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Análisis De Reacciones Químicas

N,N,N’,N’-Tetramethyl-1,3-propanediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It participates in nucleophilic substitution reactions, particularly with halogenated compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenated compounds like methyl iodide.

Comparación Con Compuestos Similares

N,N,N’,N’-Tetramethyl-1,3-propanediamine can be compared with other similar compounds such as:

- N,N,N’,N’-Tetramethyl-1,4-butanediamine

- N,N,N’,N’-Tetramethylethylenediamine

- N,N,N’,N’-Tetraethylethylenediamine

- N,N’-Dimethyl-1,3-propanediamine These compounds share similar structural features but differ in their chain lengths and substituents, which influence their reactivity and applications. N,N,N’,N’-Tetramethyl-1,3-propanediamine is unique due to its specific chain length and methyl substituents, making it particularly effective in certain catalytic and complexation reactions .

Propiedades

IUPAC Name |

N,N,N',N'-tetramethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQSHEKGGUOYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

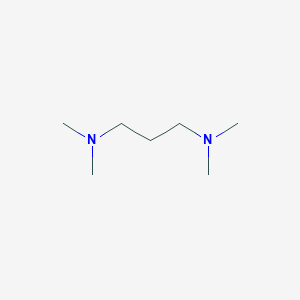

CN(C)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047469 | |

| Record name | N,N,N',N'-Tetramethyltrimethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | N,N,N',N'-Tetramethyl-1,3-propanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-95-2 | |

| Record name | Tetramethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis((dimethylamino)methyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1,N1,N3,N3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetramethyltrimethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethyltrimethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-DIAMINOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73B9I6HN5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N,N,N',N'-Tetramethyl-1,3-propanediamine?

A1: The molecular formula of N,N,N',N'-Tetramethyl-1,3-propanediamine is C7H20N2. Its molecular weight is 132.28 g/mol.

Q2: What spectroscopic techniques are useful for characterizing TMPDA?

A2: Researchers frequently utilize techniques like Infrared Spectroscopy (FTIR) [], Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, 71Ga, 31P) [, , , ], and mass spectrometry (ESI-MS) [] to characterize TMPDA and its derivatives.

Q3: How does TMPDA function as a catalyst in the Baylis-Hillman reaction?

A3: TMPDA acts as a catalyst in the Baylis–Hillman reaction of cycloalkenones by accelerating the reaction rate through stabilization of the zwitterionic intermediate via ion–dipole interactions. []

Q4: What are some notable catalytic applications of TMPDA in organometallic chemistry?

A4: TMPDA plays a crucial role in several organometallic reactions. For instance, in combination with Rh6(CO)16, it facilitates the selective reduction of aldehydes using carbon monoxide (CO) and water (H2O) as a hydrogen source. [, ] This system also demonstrates high activity in alcohol synthesis from olefins under mild water gas shift reaction conditions. []

Q5: How does the presence of TMPDA influence the catalytic activity of rhodium carbonyl clusters?

A5: Research has shown that a catalyst system comprising Rh6(CO)16 and TMPDA exhibits significant activity in the deoxygenation of various N–O bonds under water gas shift reaction conditions. [] This encompasses the conversion of nitrobenzenes to anilines, aliphatic nitro compounds to nitriles, oximes to nitriles, hydroxylamines to amines, and amine oxides to amines. []

Q6: What is the significance of TMPDA in the synthesis of anion exchange membranes (AEMs)?

A6: TMPDA serves as a quaternization reagent in the preparation of AEMs derived from quaternary poly(ether sulfone)s (QPES). [] These membranes find applications in alkaline direct methanol fuel cells (ADMFCs). The choice of TMPDA as a quaternization reagent is critical because it leads to membranes with enhanced dimensional stability and ionic conductivity at comparable ion exchange capacities (IEC). []

Q7: How does TMPDA contribute to the development of CO2-switchable materials?

A7: TMPDA plays a key role in synthesizing CO2-switchable viscoelastic fluids and microemulsions. [, , , ] When combined with sodium dodecyl sulfate (SDS) in specific ratios, TMPDA facilitates the formation of CO2-responsive systems. The introduction of CO2 protonates TMPDA, leading to the formation of pseudogemini surfactants and, consequently, viscoelastic wormlike micelles (WLMs). [, , , ] Removal of CO2 reverses this process, making it a reversible system with potential applications in various fields, including enhanced oil recovery. [, , , ]

Q8: How does TMPDA influence the crosslinking of hydrophilic, antimicrobial polymers?

A8: TMPDA plays a crucial role in crosslinking antimicrobial 3,4en-ionene (PBI), a derivative of trans-1,4-dibromo-2-butene and TMPDA. [] Tris(2-aminoethyl)amine (TREN) is used to cross-link the PBI via its bromine end groups, resulting in the formation of a fast-swelling, antimicrobial superabsorber. [] This superabsorber exhibits impressive water absorption capabilities and effectively inhibits the growth of Staphylococcus aureus. []

Q9: What is the role of TMPDA in the synthesis of organically templated metal phosphates?

A9: TMPDA acts as an organic template in the ionothermal synthesis of a novel organically templated gallium oxalatophosphate, (C7H20N2)0.5[Ga3(C2O4)0.5(PO4)3]. [] This marks the first instance of using an ionothermal approach for synthesizing organically templated metal oxalatophosphates. []

Q10: How does the chain length of diamine crosslinkers like TMPDA affect anion exchange membrane properties?

A10: Research shows that the length of the methylene chain in diamine crosslinkers, like TMPDA, significantly influences the permselectivity of anion exchange membranes. [] Longer chains, corresponding to increased hydrophobicity of anion exchange groups, lead to a higher relative transport number for anions with lower hydration. [] This highlights the importance of selecting appropriate crosslinkers based on the desired anion transport properties.

Q11: How does TMPDA interact with copper(I) iodide?

A11: Copper(I) iodide dissolves in solutions containing TMPDA to form neutral dimeric copper(I) molecules, denoted as [(TMPDA)CuI]2. [] This interaction highlights the ability of TMPDA to stabilize copper(I) species.

Q12: What is the product of the reaction between TMPDA and Cd(5 3P1)?

A12: The interaction between photoexcited cadmium atoms (Cd(5 3P1)) and TMPDA leads to the formation of two distinct exciplexes, each characterized by a specific emission band. [, ] This observation sheds light on the excited state interactions between metal atoms and TMPDA.

Q13: What insights can DFT calculations provide regarding TMPDA-containing systems?

A13: Density functional theory (DFT) calculations have been employed to investigate the mechanism of base hydrolysis of amino acid esters catalyzed by [Pd(TMPDA)(H2O)2]2+. [] These calculations, often performed using functionals like B3LYP and basis sets like LANL2DZ, provide valuable insights into the energetics, transition states, and overall reaction pathways. []

Q14: How are computational methods used to study the properties of TMPDA derivatives?

A14: Semiempirical methods, such as PM5, coupled with techniques like Prediction of Activity Spectra for Substances (PASS), are used to analyze the properties of dimeric quaternary alkylammonium conjugates of sterols synthesized using TMPDA. [] These computational approaches offer valuable information about the potential biological activities and properties of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)

![4,11-Diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B87214.png)